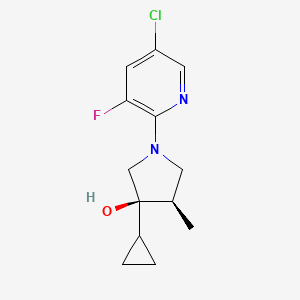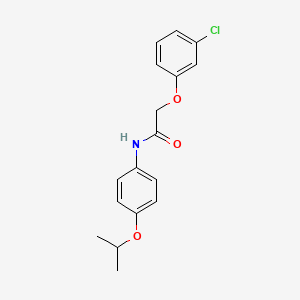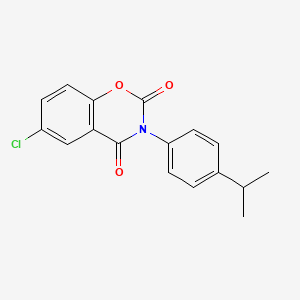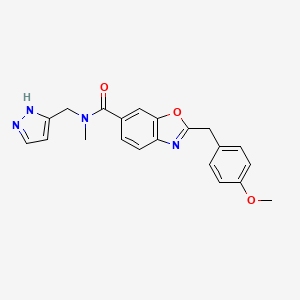
(3R*,4R*)-1-(5-chloro-3-fluoro-2-pyridinyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that are often explored for their potential biological activities and chemical properties, given their complex structure which includes a cyclopropyl group, a pyrrolidinol moiety, and halogenated pyridine. Research in this domain typically focuses on the development of efficient synthetic methods, understanding the compound's molecular structure, and exploring its chemical reactivity and properties.
Synthesis Analysis
A practical synthesis approach for structurally related compounds typically involves palladium-catalyzed reactions, regioselective chlorination, and coupling of key building blocks. For instance, Wang et al. (2006) describe a synthesis involving palladium-catalyzed cyanation/reduction sequences, highlighting the intricacies of introducing specific functional groups into complex molecules (Wang et al., 2006).
Molecular Structure Analysis
The crystal structure analysis of related compounds, as discussed by Sharma et al. (2013), provides insights into molecular conformations, such as planarity and the adoption of specific ring conformations. Such analyses often reveal the stability and reactivity potential of molecules (Sharma et al., 2013).
Chemical Reactions and Properties
Research by Ried et al. (1981) into reactions involving cyclobutenediones can offer insights into the types of chemical transformations that similar compounds might undergo, such as reactions with nucleophiles leading to mono- or disubstituted products, which is relevant for understanding the chemical behavior of complex molecules (Ried et al., 1981).
Physical Properties Analysis
The physical properties of a compound can be inferred from related research, which often involves the study of melting points, solubility, and crystal structure to determine material stability and suitability for various applications. Although specific studies on the physical properties of "(3R*,4R*)-1-(5-chloro-3-fluoro-2-pyridinyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol" were not found, general trends can be extrapolated from similar chemical analyses.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for undergoing specific types of chemical reactions, are crucial for understanding the applications and handling of the compound. Studies on similar compounds, such as those by Lu and Shi (2007), provide valuable information on the conditions under which these molecules can undergo transformations, including cycloaddition reactions and other synthetically useful processes (Lu & Shi, 2007).
Propiedades
IUPAC Name |
(3R,4R)-1-(5-chloro-3-fluoropyridin-2-yl)-3-cyclopropyl-4-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-8-6-17(7-13(8,18)9-2-3-9)12-11(15)4-10(14)5-16-12/h4-5,8-9,18H,2-3,6-7H2,1H3/t8-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVFDWZKUXWSAN-OQPBUACISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(5-chloro-3-fluoro-2-pyridinyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5672107.png)
![9-(6-methyl-3-pyridazinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672120.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5672131.png)
![5-(aminosulfonyl)-N-[1-(3-chlorophenyl)cyclopropyl]-2-fluorobenzamide](/img/structure/B5672136.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5672143.png)
![8-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]quinoline](/img/structure/B5672149.png)

![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)
![N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5672181.png)



![1-(2-chloro-6-fluorobenzyl)-3-cyclopropyl-5-[2-(2-methyl-1H-imidazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5672223.png)